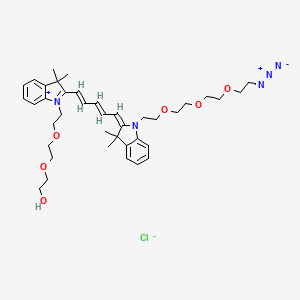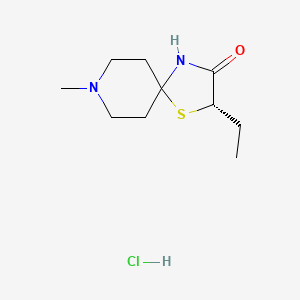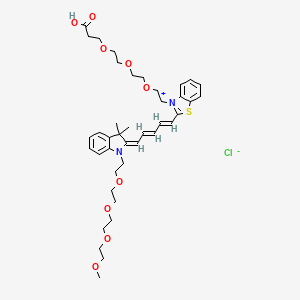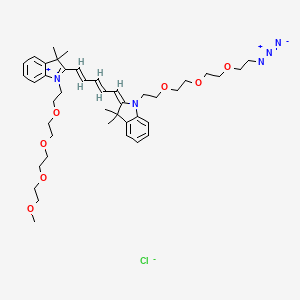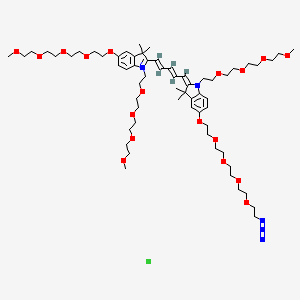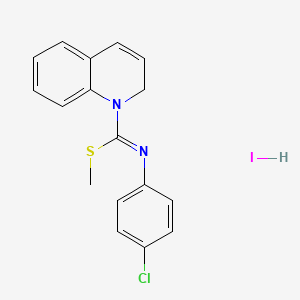
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC52101 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Agents
Research has identified analogs of cinchophen, a compound related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, as potential analgesic and anti-inflammatory agents. The N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, a compound structurally related, exhibited potent analgesic properties. Additionally, its product with salicylic acid and Beta-resorcilic acid showed notable anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).
Radioligands for Peripheral Benzodiazepine Receptors
A study on quinoline-2-carboxamide derivatives, which are structurally similar to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, found that they could be effective as radioligands for peripheral benzodiazepine type receptors (PBR). These compounds, when labeled with carbon-11, showed high specific binding to PBR in various organs and are promising for in vivo imaging with PET (Matarrese et al., 2001).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally similar to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice (Ghosh et al., 2008).
Inhibitors of Kynurenine-3-Hydroxylase
Compounds including quinoline derivatives, closely related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, were studied as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have potential as neuroprotective agents, with some demonstrating the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages (Drysdale et al., 2000).
Antimicrobial and Mosquito Larvicidal Activity
A series of quinoline derivatives, structurally related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These compounds exhibited good antibacterial, antifungal activity, and were lethal to mosquito larvae, suggesting their potential in pest control (Rajanarendar et al., 2010).
Antimalarial Activity
The synthesis of thienoquinoline derivatives, structurally analogous to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, and their evaluation for antimalarial activity revealed promising results. Some compounds exhibited high in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains, indicating potential in malaria treatment (Görlitzer et al., 2006).
Hepatitis B Virus Inhibition
A study involving the methylation of a compound structurally related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide showed that the resulting compounds could be potent inhibitors of Hepatitis B Virus replication. This highlights potential applications in antiviral therapy (Kovalenko et al., 2020).
Eigenschaften
Produktname |
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide |
|---|---|
Molekularformel |
C17H16ClIN2S |
Molekulargewicht |
442.7435 |
IUPAC-Name |
Methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate hydroiodide |
InChI |
InChI=1S/C17H15ClN2S.HI/c1-21-17(19-15-10-8-14(18)9-11-15)20-12-4-6-13-5-2-3-7-16(13)20;/h2-11H,12H2,1H3;1H/b19-17+; |
InChI-Schlüssel |
YCZHZLVCHQUBIO-ZJSKVYKZSA-N |
SMILES |
ClC1=CC=C(/N=C(N2CC=CC3=C2C=CC=C3)/SC)C=C1.[H]I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC52101; NSC 52101; NSC-52101 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)

